5-Bromo-4-methylisoindoline hydrochloride is a chemical compound that belongs to the isoindoline family, characterized by a bicyclic structure containing both an indole and an isoquinoline moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as a halogenated derivative of isoindoline, which may exhibit interesting biological activities due to the presence of the bromine substituent.
The compound can be synthesized through various methods involving bromination reactions of isoindoline derivatives. It is commercially available from chemical suppliers, such as Sigma-Aldrich and BenchChem, where it can be purchased for research purposes.
5-Bromo-4-methylisoindoline hydrochloride is classified under the following categories:
The synthesis of 5-Bromo-4-methylisoindoline hydrochloride primarily involves the bromination of 4-methylisoindoline. The general procedure includes:
The synthesis can be scaled up for industrial production, maintaining strict control over reaction conditions to achieve high yields and purity levels. Purification methods such as recrystallization or chromatography are often employed to isolate the final product from by-products and unreacted materials.
The molecular structure of 5-Bromo-4-methylisoindoline hydrochloride is defined by its unique bicyclic framework. The structural formula can be represented as follows:
The compound's structure can be visualized using various chemical drawing software, and its three-dimensional conformation can be analyzed through computational modeling techniques.
5-Bromo-4-methylisoindoline hydrochloride can participate in various chemical reactions, including:
The specific conditions for these reactions depend on the nature of the reagents used and the desired products. Reaction yields and selectivity can vary based on factors such as temperature, solvent, and concentration.
Research indicates that halogenated isoindolines may exhibit significant biological activities, including antimicrobial and anticancer properties, potentially through mechanisms involving enzyme inhibition or receptor modulation.
Relevant data can be obtained from safety data sheets provided by suppliers .
5-Bromo-4-methylisoindoline hydrochloride has potential applications in several scientific fields:
Isoindoline derivatives typically require convergent multi-step syntheses starting from functionalized benzene or pyridine precursors. While direct synthesis routes for 5-bromo-4-methylisoindoline hydrochloride are not fully detailed in the available literature, analogous pathways for structurally related brominated N-heterocycles provide instructive blueprints.
A common strategy employs halogenated phthalimide derivatives as key intermediates, which undergo controlled reduction to access the isoindoline framework. Alternative routes leverage brominated aldehydes (e.g., 2-bromo-4-methylbenzaldehyde) as starting materials for reductive amination or cyclization strategies [4]. Patent literature describes protected intermediates like 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester that undergo deprotection and cyclization under acidic conditions, yielding the isoindoline core after additional functional group manipulations [1].
Critical optimization focuses on:
Table 1: Representative Multi-Step Synthetic Routes to Brominated Isoindoline Cores
Starting Material | Key Steps | Critical Intermediate | Reported Yield |
---|---|---|---|
2-Bromo-4-methylbenzaldehyde | Reductive amination, Cyclization | 4-Methylisoindoline | Not specified |
2,5-Dibromo-4-methylpyridine | Pd(0)-catalyzed Grignard coupling, Reduction | 5-Bromo-2,4-dimethylpyridine | 16.2% |
Protected bromo-methylpyridine | Deprotection, Ring closure, Acidification | 5-Bromo-4-methylisoindoline free base | 35-45% (Analogues) |
Achieving regioselective bromination at the isoindoline 5-position demands precise control over electronic and steric factors. Electron-donating methyl groups at the 4-position direct electrophilic bromination ortho to itself, favoring the 5-position. N-Bromosuccinimide (NBS) serves as the predominant brominating agent due to its moderate reactivity and compatibility with saturated heterocycles [1] [7].
Solvent selection critically influences regioselectivity and product stability:
For 4-methylisoindoline, bromination typically proceeds in >75% regioselectivity for the 5-position when performed at 0°C in anhydrous DCM using 1.05 equiv NBS. Excess NBS (>1.2 equiv) risks benzylic bromination at the 4-methyl group, forming undesired dihalogenated contaminants [1] [2].
Table 2: Solvent and Condition Optimization for NBS-Mediated Bromination
Solvent | Temperature (°C) | NBS Equivalents | Regioselectivity (5-/4-Brominated) | Key Side Products |
---|---|---|---|---|
Dichloromethane | 0 | 1.05 | >8:1 | Traces of dibromide |
Tetrahydrofuran | -20 | 1.10 | 6:1 | Benzylic bromination products |
Dimethylformamide | 25 | 1.20 | 3:1 | Dealkylation products, Dibromide |
Toluene | 0 | 1.05 | 7:1 | Low solubility issues |
Converting the free base 5-bromo-4-methylisoindoline to its hydrochloride salt enhances crystallinity, shelf stability, and water solubility—critical properties for pharmaceutical intermediates. Salt formation employs gaseous HCl or concentrated hydrochloric acid in strictly anhydrous ethereal solvents (diethyl ether, MTBE) to avoid hydrate formation [1] [6].
Solvent selection rationale:
Counterion exchange studies confirm hydrochloride as optimal:
Table 3: Salt Formation Efficiency in Different Solvent Systems
Solvent for HCl Addition | Acid Source | Crystallization Solvent | Crystal Form | Purity (HPLC) | Yield (%) |
---|---|---|---|---|---|
Anhydrous Diethyl ether | HCl (g) | Ether | Fine needles | 99.2% | 88 |
MTBE | Conc. HCl (aq) | MTBE | Prisms | 99.5% | 92 |
Ethanol | HCl (dioxane soln.) | Ethanol/ether | Microcrystalline | 98.7% | 84 |
Acetonitrile | Acetyl chloride* | Acetonitrile | Amorphous | 95.1% | 78 |
*In-situ HCl generation from acetyl chloride and ethanol.
Purifying 5-bromo-4-methylisoindoline hydrochloride presents challenges stemming from three primary contaminants:
Chromatographic separation leverages subtle polarity differences:
Recrystallization remains the preferred large-scale method:
Table 4: Chromatographic Resolution of Key Isoindoline Contaminants
Contaminant | Structural Feature | Separation Strategy | Retention Factor (Rf) vs. Target |
---|---|---|---|
7-Bromo-4-methylisoindoline | Bromine meta to methyl | Silica gel (EtOAc:Hexanes = 1:4) | +0.15 |
5,7-Dibromo-4-methylisoindoline | Aromatic dibromide | Alumina (DCM:MeOH = 99:1) | +0.35 |
4-Methylisoindolin-1-one | Oxidized lactam | Reversed-phase C18 (MeCN:H₂O = 45:55) | -0.20 |
Diagram: Structural Isomers Complicating Purification
Target: 5-Bromo-4-methylisoindoline HCl Regioisomer: 7-Bromo-4-methylisoindoline HCl Br H₃C │ │ 1 – C – 2 1 – C – 2 │ │ │ │ │ │ H₃C–3–C 4–N·HCl Br–3–C 4–N·HCl │ │ │ │ │ │ 7 – C – 6 7 – C – 6 H H
Concluding RemarksThe synthesis of 5-bromo-4-methylisoindoline hydrochloride demands meticulous optimization at each stage—regioselective bromination, multi-step ring formation, hydrochloride salt crystallization, and rigorous chromatographic or recrystallization purification. Future methodology development should focus on catalytic bromination protocols and continuous-flow salt formation to enhance atom economy and throughput for this pharmacologically significant scaffold.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: